molecular formula C12H12O3 B2592078 (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid CAS No. 1147732-37-3; 865233-35-8

(R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid

カタログ番号: B2592078
CAS番号: 1147732-37-3; 865233-35-8
分子量: 204.225
InChIキー: QFYGPUAIMQUIOO-SNVBAGLBSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid is a chiral carboxylic acid characterized by a hex-4-ynoic acid backbone substituted at the third carbon with a 4-hydroxyphenyl group. Its molecular formula is C₁₂H₁₂O₃, with a molecular weight of 204.22 g/mol . This compound is part of a broader class of 3-phenyl-4-hexynoic acid derivatives, which have been extensively studied as GPR40/FFAR1 receptor agonists for their glucose-lowering effects in type 2 diabetes .

The (R)-enantiomer is synthesized via chiral resolution techniques, such as HPLC on chiral stationary phases, achieving optical purity >98% . Key synthetic intermediates include methyl esters (e.g., (R)-3-(4-hydroxyphenyl)hex-4-ynoic acid methyl ester) and salts formed with amino alcohols like (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol . Its biological activity is attributed to its stereospecific interaction with GPR40, a receptor involved in insulin secretion .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(3R)-3-(4-hydroxyphenyl)hex-4-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-2-3-10(8-12(14)15)9-4-6-11(13)7-5-9/h4-7,10,13H,8H2,1H3,(H,14,15)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYGPUAIMQUIOO-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(CC(=O)O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#C[C@H](CC(=O)O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Alkoxy-Substituted Derivatives

Modifying the 4-hydroxyphenyl group’s alkoxy substituents alters pharmacokinetics and receptor engagement:

Compound Substituent EC₅₀ (GPR40 Activity) Key Findings
(R)-3-(4-Propoxyphenyl)hex-4-ynoic acid Propoxy Not reported Enhanced metabolic stability vs. (R)-parent
(R)-3-(4-Butoxyphenyl)hex-4-ynoic acid Butoxy Not reported Prolonged half-life in vivo
(R)-3-(2-Fluoro-4-hydroxyphenyl)hex-4-ynoic acid 2-Fluoro, 4-hydroxy <10 nM (in vitro) Improved selectivity and potency

Fluorination at the 2-position (e.g., 2-fluoro-4-hydroxyphenyl) enhances receptor binding due to increased electronegativity and steric effects .

Ester Derivatives

Methyl and ethyl esters of (R)-3-(4-hydroxyphenyl)hex-4-ynoic acid serve as prodrugs with improved bioavailability:

Compound Bioavailability Notes
(R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid methyl ester High Rapid hydrolysis to active acid
(S)-Ethyl 3-(4-hydroxyphenyl)hex-4-ynoate Moderate Slower hydrolysis kinetics

Comparison with Non-Chiral Analogs

Racemic mixtures (e.g., 3-(4-hydroxyphenyl)hex-4-ynoic acid, CAS 865233-34-7) exhibit reduced potency compared to enantiopure (R)-forms due to competitive inhibition by the (S)-enantiomer . For example:

  • In vitro Activity : Racemic mixtures show 50% lower GPR40 activation than (R)-enantiomers .
  • Synthetic Complexity : Resolution of racemates requires additional chiral chromatography steps, increasing production costs .

Broader Structural Family: 3-Phenyl-4-hexynoic Acid Derivatives

Compounds with variations in phenyl ring substitution or alkyne position highlight structure-activity relationships (SAR):

Compound Key Modification Biological Impact
(3S)-3-[4-(3,3-Dimethylbutoxy)phenyl]hex-4-ynoic acid Bulky alkyl substituent Reduced solubility but enhanced lipophilicity
(3R)-3-{2-Fluoro-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}hex-4-ynoic acid Allyl ether + fluorine Synergistic effects on receptor activation

Q & A

Q. How can computational modeling complement SAR studies for this compound?

  • Docking simulations using GPR40 crystal structures (PDB: 5TZY) predict binding poses of R-isomers, guiding rational design of substituents for improved hydrogen bonding with Arg183 and Tyr240 .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。